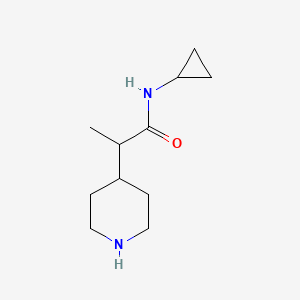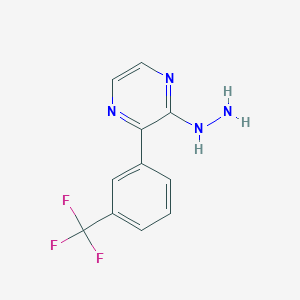
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one is a chemical compound that belongs to the class of cyclohexanones It is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to a cyclohexanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with phenylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylcyclohexanones with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3’-Chloro-4’-nitrophenyl)-2-(2,4-dimethylphenoxy)-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphinin-2-one
- Pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives
Uniqueness
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one is unique due to its specific structural features, such as the presence of both chloro and nitro groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H16ClNO3 |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
2-(3-chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C18H16ClNO3/c19-16-11-14(6-8-17(16)20(22)23)15-10-13(7-9-18(15)21)12-4-2-1-3-5-12/h1-6,8,11,13,15H,7,9-10H2 |
Clave InChI |
GCGQYSDXKQVRTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(CC1C2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)

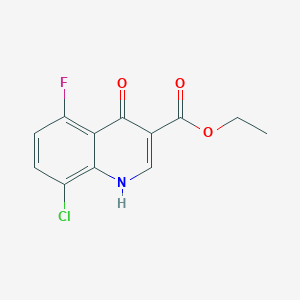
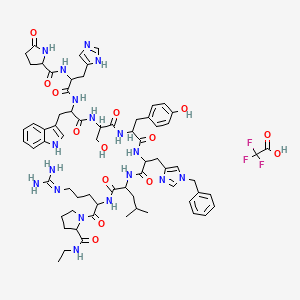
![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)
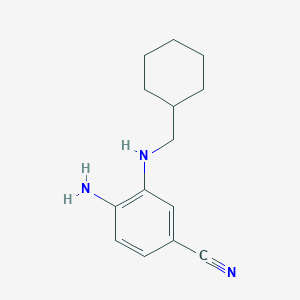
![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)
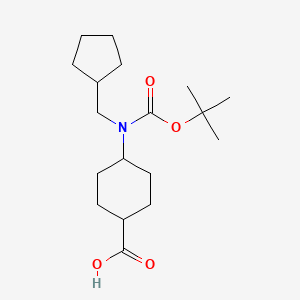

![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
